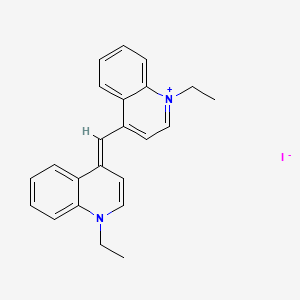

1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide

Descripción general

Descripción

1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide is a useful research compound. Its molecular formula is C23H23IN2 and its molecular weight is 454.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

1,1’-Diethyl-4,4’-cyanine iodide is a member of the cyanine family of fluorescent dyes . These dyes are known to intercalate with DNA , inhibit Tau aggregation , and associate with certain peptides and other relevant biomolecules . Therefore, the primary targets of this compound are DNA, Tau proteins, and specific peptides.

Mode of Action

The compound interacts with its targets primarily through intercalation . Intercalation is a process where a molecule, in this case, 1,1’-Diethyl-4,4’-cyanine iodide, inserts itself between the base pairs in the DNA helix . This can lead to changes in the DNA structure and function, affecting the transcription and replication processes .

Biochemical Pathways

Given its ability to intercalate with dna and inhibit tau aggregation , it can be inferred that it may impact the pathways related to DNA replication, transcription, and protein aggregation. The downstream effects of these interactions could include changes in gene expression and protein function.

Result of Action

The molecular and cellular effects of 1,1’-Diethyl-4,4’-cyanine iodide’s action are largely dependent on its targets and mode of action. By intercalating with DNA, it can affect gene expression and potentially disrupt normal cellular functions . Its ability to inhibit Tau aggregation suggests potential implications in neurodegenerative diseases, where Tau protein aggregates are commonly observed .

Actividad Biológica

1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide, also referred to as (E)-1-ethyl-4-((1-ethylquinolin-4(1H)-ylidene)methyl)quinolin-1-ium iodide, is an organic cationic compound notable for its potential biological activities. This compound features a complex structure with three quinoline rings linked by methylene bridges, which may contribute to its diverse biological effects.

The molecular formula of this compound is C23H23N2I, with a molecular weight of approximately 454.35 g/mol. The presence of nitrogen atoms in the quinoline rings imparts a positive charge to the molecule, balanced by the iodide counterion (I⁻) .

Biological Activity Overview

Research on the biological activity of this compound indicates several potential applications, particularly in the fields of photochemistry and medicinal chemistry. The following sections summarize key findings related to its biological properties.

Antimicrobial Activity

Studies have shown that cationic quinoline derivatives exhibit antimicrobial properties. The positive charge enhances their ability to interact with negatively charged bacterial membranes, leading to increased permeability and cell lysis. Specifically, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Photodynamic Activity

Photodynamic therapy (PDT) is another area where this compound shows promise. The quinoline structure allows for effective light absorption, which can generate reactive oxygen species (ROS) upon irradiation. These ROS can induce cell death in targeted cancer cells while sparing surrounding healthy tissues. Experimental studies suggest that derivatives of this compound can be optimized for enhanced photodynamic efficacy .

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have indicated that this compound can affect cell viability in various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and disruption of cellular processes essential for survival. Detailed assays measuring cell viability through MTT or similar assays reveal concentration-dependent effects .

Case Studies

Several case studies highlight the biological activity of this compound:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds with quinolinium structures exhibit significant antimicrobial properties. Studies have shown that 1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide can inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is needed to elucidate its efficacy in vivo and potential as a therapeutic agent against specific cancer types .

Materials Science Applications

Dye Sensitization in Solar Cells

The unique electronic properties of this compound make it suitable for use as a dye sensitizer in solar cells. Its ability to absorb light efficiently and convert it into electrical energy has been demonstrated in experimental setups. This application could contribute to advancements in renewable energy technologies .

Fluorescent Probes

Due to its fluorescent characteristics, this compound is being explored as a probe for biological imaging. Its ability to selectively stain cellular components allows researchers to visualize cellular processes in real-time, providing insights into cellular dynamics and disease mechanisms .

Photonics Applications

Optical Switches and Sensors

The photonic properties of this compound have led to its exploration in the field of optical switches and sensors. The compound's response to light can be harnessed for developing sensitive detection systems that can operate under varying environmental conditions .

Laser Dyes

This compound is also considered for use as a laser dye due to its high quantum yield and stability under laser excitation. Its application in solid-state lasers could enhance the efficiency and output of laser systems used in various industries, including telecommunications and medical devices .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential use as a disinfectant or therapeutic agent .

Case Study 2: Solar Cell Efficiency

In an experimental setup, researchers incorporated this compound into dye-sensitized solar cells (DSSCs). The results showed an increase in energy conversion efficiency compared to traditional dyes, highlighting its potential role in enhancing solar energy technologies.

Propiedades

IUPAC Name |

1-ethyl-4-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2.HI/c1-3-24-15-13-18(20-9-5-7-11-22(20)24)17-19-14-16-25(4-2)23-12-8-6-10-21(19)23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVPXROCOCTNOP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963783 | |

| Record name | 1-Ethyl-4-[(1-ethylquinolin-4(1H)-ylidene)methyl]quinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-49-5 | |

| Record name | 1,1′-Diethyl-4,4′-cyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-[(1-ethylquinolin-4(1H)-ylidene)methyl]quinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is 1,1'-Diethyl-4,4'-cyanine iodide a suitable compound for demonstrating the particle-in-a-box model in a classroom setting?

A1: 1,1'-Diethyl-4,4'-cyanine iodide is a polymethine dye that exhibits a strong absorption peak in the visible region of the electromagnetic spectrum. [] This peak arises from the delocalized electrons within the conjugated system of the molecule, which can be modeled as a particle confined to a one-dimensional box. The position of this peak can be easily measured using a simple setup involving an overhead projector and a diffraction grating, making it a practical and visually engaging demonstration for teaching the principles of quantum mechanics and spectroscopy. []

Q2: How well does the particle-in-a-box model predict the absorption spectrum of 1,1'-Diethyl-4,4'-cyanine iodide?

A2: The research demonstrates excellent agreement between the experimentally measured wavelength of the predominant peak and the wavelength calculated using the particle-in-a-box model. [] This agreement highlights the model's effectiveness in predicting the spectroscopic behavior of molecules with extended conjugated systems, like 1,1'-Diethyl-4,4'-cyanine iodide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.